Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H24N2O3 . It is a piperidine derivative that features a tert-butyl ester group and an aminophenoxy substituent. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-aminophenol with tert-butyl 4-piperidinecarboxylate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aminophenoxy group plays a crucial role in these interactions, allowing the compound to fit into the active sites of target proteins. This binding can lead to changes in the conformation and function of the target, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
- Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Comparison:
- Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Similar in structure but lacks the phenoxy group, which may affect its reactivity and binding properties.
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethyl group instead of an aminophenoxy group, leading to different chemical and biological properties.
- N-Boc-4-piperidineacetaldehyde: Features an aldehyde group, making it more reactive in certain types of chemical reactions compared to tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate.
The unique structure of this compound, particularly the presence of the aminophenoxy group, distinguishes it from these similar compounds and contributes to its specific reactivity and applications.
Properties
IUPAC Name |
tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIBGUDKHYWNMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930031 | |
Record name | tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138227-63-1 | |
Record name | tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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